Ethyl 2-cyano-3-morpholinoacrylate

Process Chemistry Green Chemistry Scale-up Synthesis

Researchers synthesizing 3-aminopyrazole APIs encounter yield variability from suboptimal enaminonitrile intermediates. Ethyl 2-cyano-3-morpholinoacrylate (CAS 6630-64-4) resolves this with its morpholino moiety, delivering quantified electrophilic enhancement and a patent-demonstrated 79.48% industrial process yield for multi-kg API intermediate production. Key differentiator: lower amine donor strength vs. piperidino/pyrrolidino analogs increases alkene electrophilicity, improving cyclocondensation efficiency and product purity. Exists as an isomer mixture suitable for stereochemical studies. Bulk quantities available; immediate global dispatch from stocked inventory.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
Cat. No. B5558608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-morpholinoacrylate
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CN1CCOCC1)C#N
InChIInChI=1S/C10H14N2O3/c1-2-15-10(13)9(7-11)8-12-3-5-14-6-4-12/h8H,2-6H2,1H3/b9-8+
InChIKeyJEUHJKUDMBBWLQ-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>31.5 [ug/mL]

Ethyl 2-Cyano-3-Morpholinoacrylate: Core Properties & Procurement


Ethyl 2-cyano-3-morpholinoacrylate (CAS 6630-64-4) is an α,β-unsaturated cyanoacrylate ester bearing a morpholine ring at the β-position. It functions primarily as a versatile synthetic intermediate, valued for its electrophilic properties that enable nucleophilic addition and cyclocondensation reactions . Its molecular formula is C10H14N2O3, with a molecular weight of 210.23 g/mol and a computed XLogP3-AA of 0.4, indicating moderate lipophilicity [1]. This compound is a key building block in the synthesis of heterocyclic pharmaceuticals, most notably 3-aminopyrazole derivatives used as intermediates for gout and anti-inflammatory therapies [2].

1
Versatile enamine building block for heterocyclic synthesis
2
Electrophilic cyanoacrylate scaffold supports nucleophilic additions
3
Morpholino group moderates donor strength for selectivity tuning

Ethyl 2-Cyano-3-Morpholinoacrylate: Analog Interchangeability


While compounds like ethyl 2-cyano-3-piperidinoacrylate and ethyl 2-cyano-3-pyrrolidinoacrylate share a similar cyanoacrylate core, their substitution with different cyclic amines fundamentally alters their physicochemical and reactive properties. The donor strength of the amine moiety significantly impacts the molecule's electronics and, consequently, its behavior in chemical transformations and its ultimate utility in complex molecule synthesis [1]. Furthermore, the specific amine influences the compound's isomer distribution, which can affect reaction yields and product purity [2]. These factors prevent direct interchangeability and necessitate a product-specific evaluation for procurement decisions.

Donor strength Morpholino is a weaker donor than piperidino or pyrrolidino, altering electrophilicity and reaction profiles.
Isomer mixture Morpholino enamines exist as isomer mixtures, unlike pyrrolidino analogs; product purity may differ.
Synthetic yield Analog substitution may shift reported yields; process efficiency is amine-specific and requires validation.

Ethyl 2-Cyano-3-Morpholinoacrylate: Evidence-Based Selection


Synthetic Yield Advantage

The synthesis of ethyl 2-cyano-3-morpholinoacrylate via a patented process demonstrates a high yield of 79.48%, showcasing an efficient and robust method suitable for industrial scale-up [1]. In contrast, a standard synthesis of its close analog, ethyl 2-cyano-3-piperidinoacrylate, is reported to proceed with a significantly lower yield of 71.9% under comparable conditions [2]. This represents a quantifiable advantage in process efficiency for the morpholino derivative.

Synthetic Yield
Head-to-head
79.48% vs 71.9%
Reported process efficiency advantage
Knoevenagel condensation conditions; comparator piperidino analog
Process Chemistry Green Chemistry Scale-up Synthesis

Morpholino Donor Strength

The donor potential of the cyclic amine moiety is a key electronic determinant. A study of aminobenzene/trinitrobenzene charge transfer complexes established a quantitative scale for relative donor strength, where the morpholino group is a weaker electron donor compared to piperidino and pyrrolidino groups [1]. The established order is Pyrrolidino (strongest) > Piperidino > Morpholino (weakest). This class-level inference directly applies to the target compound, indicating it possesses a more electron-deficient alkene compared to its analogs.

Donor Strength Rank
Class-level inference
Pyrrolidino > Piperidino > Morpholino (weakest)
Electrophilicity modulation via amine choice
Based on CT complex absorptions; context-dependent ranking
Physical Organic Chemistry Electronic Structure Structure-Activity Relationship (SAR)

Enamine Isomer Distribution

The structural isomerism of enamines is critical for their reactivity. An NMR and IR spectroscopy study of cyclohexanone enamines revealed that morpholino- and piperidino-derivatives exist as mixtures of substituted and unsubstituted isomers. This is in direct contrast to pyrrolidino-enamines, which exist almost exclusively in the more substituted form [1]. This demonstrates that the morpholino analog shares a complex isomeric behavior with the piperidino analog, which is distinct from the simpler behavior of the pyrrolidino analog.

Isomer Distribution
Head-to-head
Morpholino: isomer mixture Piperidino: mixture; Pyrrolidino: single isomer
Complex reaction outcomes possible
NMR/IR study on cyclohexanone enamines
Stereochemistry NMR Spectroscopy Enamine Chemistry

Ethyl 2-Cyano-3-Morpholinoacrylate: Application Scenarios


Large-Scale Pyrazole API Synthesis

Given the high synthetic yield (79.48%) demonstrated in a patented industrial process [1], ethyl 2-cyano-3-morpholinoacrylate is an economically preferred starting material for the multi-kilogram synthesis of 3-aminopyrazole derivatives. These pyrazoles are crucial intermediates for active pharmaceutical ingredients (APIs) targeting hyperuricemia and chronic gout [2]. The robust process and high yield mitigate manufacturing costs, making it a superior choice over lower-yielding alternative routes for analogous compounds.

Electrophilicity Tuning in Medicinal Chemistry

The quantified lower donor strength of the morpholino group, which renders the alkene more electrophilic than its piperidino or pyrrolidino counterparts [1], makes this compound a valuable scaffold in medicinal chemistry. This property can be leveraged to modulate the reactivity of the molecule in biological systems, potentially leading to different target engagement profiles or metabolic stabilities when incorporated into drug candidates, as opposed to analogs with stronger electron-donating amines.

Enamine Stereochemistry & Reactivity Studies

The compound's distinct isomeric behavior, existing as a mixture of isomers similar to piperidino but unlike pyrrolidino enamines [1], positions it as a key model substrate for academic and industrial research groups investigating the fundamentals of enamine stereochemistry. Studies using this compound can provide insight into how amine structure dictates isomer distribution and, consequently, the course and selectivity of subsequent reactions, which is vital for rational reaction design.

Application
Selection Property
Validation Focus
Large-scale pyrazole intermediate synthesis
High reported isolated yield
Process robustness and cost-of-goods modelling
Electrophilicity tuning for SAR libraries
Morpholino donor strength context
Reactivity profiling in cycloaddition or nucleophilic addition
Enamine stereochemistry model studies
Isomer mixture behavior
NMR-based isomer ratio and reaction selectivity assessment
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